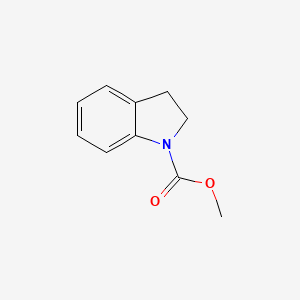

methyl 2,3-dihydro-1H-indole-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXJQPQXTRSDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351077 | |

| Record name | Methyl 2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89875-37-6 | |

| Record name | Methyl 2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,3 Dihydro 1h Indole 1 Carboxylate and Analogous Dihydroindoles

Direct N-Carboxylation Approaches

Direct N-carboxylation involves the introduction of a methoxycarbonyl group onto the nitrogen atom of a 2,3-dihydro-1H-indole (indoline) scaffold. This is a common and straightforward method for synthesizing the target compound.

Carbomethoxy Transfer Reactions on 2,3-Dihydro-1H-indole Scaffolds

The most direct synthesis of methyl 2,3-dihydro-1H-indole-1-carboxylate is achieved by a carbomethoxy transfer reaction. This involves reacting 2,3-dihydro-1H-indole with a suitable reagent that can deliver the -COOCH₃ group to the nitrogen atom. A primary reagent for this transformation is methyl chloroformate (ClCOOCH₃). The lone pair of electrons on the indoline (B122111) nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This addition-elimination reaction results in the formation of the desired N-acylated product and a chloride leaving group, which is typically neutralized by a base.

Employment of Methyl Carbonate and Mechanistic Considerations of Catalytic Systems (e.g., Ionic Liquids)

Dimethyl carbonate (DMC) is recognized as an environmentally benign "green" reagent for both methylation and methoxycarbonylation. st-andrews.ac.uk The reaction of indoles or related amines with DMC can lead to either N-methylation or N-methoxycarbonylation, depending on the catalyst and reaction conditions. st-andrews.ac.uk

The use of ionic liquids as catalysts for this transformation has proven effective. A patented method describes the synthesis of methyl indole-1-carboxylate by dissolving indole (B1671886) in dimethyl carbonate and adding a catalytic amount of an ionic liquid. acs.org This approach is advantageous as it avoids highly toxic and corrosive reagents like phosgene (B1210022) or methyl chloroformate, offers safe and convenient operation, and produces high yields with recyclable catalysts. acs.org

Mechanistically, ionic liquids can facilitate the reaction in several ways. Acidic functional ionic liquids can activate the amine for carbamate (B1207046) synthesis. beilstein-journals.org DFT calculations have suggested that the acidic proton of imidazolium-based ionic liquids interacts with the oxygen of dimethyl carbonate, increasing its electrophilicity and thereby catalyzing the reaction. beilstein-journals.org Depending on the nature of the ionic liquid and other catalysts present, the reaction can be selectively guided towards N-methoxycarbonylation over N-methylation. st-andrews.ac.uk

| Catalyst System | Reagent | Outcome | Key Features |

| Ionic Liquid (e.g., [Bmim]OH) | Dimethyl Carbonate | N-Methoxycarbonylation | Green reagent, avoids toxic phosgene/methyl chloroformate, recyclable catalyst, high yield. acs.org |

| DBU | Dimethyl Carbonate | N-methylation & N-methoxycarbonylation | Produces a mixture of products. st-andrews.ac.uk |

| DABCO | Dimethyl Carbonate | Exclusively N-methylation | Selective for methylation. st-andrews.ac.uk |

Alkylation of Dihydroindoles with Ester Moieties utilizing Bases (e.g., Sodium Hydride)

A standard and highly effective method for the N-functionalization of indolines involves the use of a strong base to deprotonate the nitrogen, creating a potent nucleophile. Sodium hydride (NaH) is commonly employed for this purpose. researchgate.net The hydride ion removes the proton from the N-H bond of the dihydroindole, generating the corresponding sodium salt (indolinide) and hydrogen gas.

This indolinide anion is then treated with an electrophilic reagent to install the desired functional group. For the synthesis of this compound, methyl chloroformate serves as the electrophile. The indolinide anion attacks the carbonyl carbon of methyl chloroformate in a nucleophilic acyl substitution reaction, yielding the final product and sodium chloride as a byproduct. nih.gov This two-step, one-pot procedure is a cornerstone of amine functionalization in organic synthesis. researchgate.net

Cyclization and Ring-Closure Strategies for Dihydroindole Core Formation

An alternative to functionalizing a pre-existing indoline is to construct the dihydroindole ring system from acyclic precursors. These methods often provide access to complex and substituted indolines that may be difficult to obtain otherwise.

Metal-Catalyzed Cyclization Reactions: Focus on Rhodium(II)-Catalyzed C-H Insertion of α-Diazocarbonyl Compounds

Rhodium catalysts, particularly Rh(II) and Rh(III), are powerful tools for C-H activation and the synthesis of heterocyclic compounds. acs.orgacs.orgrsc.org While many applications involve the functionalization of an existing indole or indoline ring, rhodium catalysis can also be employed in the formation of the indoline core itself.

One relevant approach is the rhodium-catalyzed reaction of ortho-vinylanilines with iminocarbenes derived from N-sulfonyl-1,2,3-triazoles. This reaction proceeds via the formation of an N-ylide, which then undergoes an intramolecular trapping with the alkene to afford highly substituted 2,3-dihydroindoles. nih.govrsc.org This method is notable for its efficiency and high diastereoselectivity in creating complex indoline structures with contiguous tetrasubstituted carbon centers. nih.govrsc.org Another strategy involves the Rh(III)-catalyzed cyclization of arylnitrones with diazo compounds, which provides access to N-hydroxyindolines through a C-H activation/cyclization pathway. acs.org These examples showcase the utility of rhodium catalysis in constructing the fundamental dihydroindole skeleton from acyclic or aromatic precursors.

| Reaction Type | Precursors | Catalyst | Product | Ref. |

| Carbenylative Amination | o-Vinylanilines + N-Sulfonyl-1,2,3-triazoles | Rh₂(OAc)₄ | 2,2,3,3-Tetrasubstituted Indolines | nih.govrsc.org |

| C-H Cyclization | Arylnitrones + Diazo Compounds | [Cp*RhCl₂]₂ | N-Hydroxyindolines | acs.org |

Intramolecular Cyclization Pathways for 2,3-Dihydro-1H-indole Ring Formation

A prominent and versatile strategy for forming the 2,3-dihydro-1H-indole ring is through the reductive cyclization of substituted nitroarenes. This approach typically involves the reduction of a nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization.

For instance, the reductive cyclization of o-nitrostyrenes or related compounds is a well-established method for indole synthesis. Under certain conditions, this reaction can be controlled to yield the dihydroindole (indoline) product directly. A continuous flow method has been described for the synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) starting from ethyl 4-(2-nitrophenyl)-3-oxobutanoate. In this process, a catalytic hydrogenation over Pd/C simultaneously reduces the nitro group and the resulting indole intermediate in a single step to afford the indoline derivative. nih.gov This highlights how reductive cyclization can be a powerful tool for directly accessing the dihydroindole core.

Multicomponent Reactions (MCRs) and Interrupted Ugi Reactions in the Synthesis of Nitrogen-Containing Heterocycles

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which enhances efficiency and atom economy. mdpi.comfrontiersin.orgnih.govarkat-usa.org The Ugi reaction, a prominent MCR, involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. mdpi.comfrontiersin.org

A variation known as the interrupted Ugi reaction occurs when one of the components possesses an additional nucleophilic group that can intercept a reactive intermediate, leading to the formation of heterocyclic structures. mdpi.comresearchgate.net This strategy has been successfully employed in the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.govmdpi.com For instance, by carefully selecting bifunctional reactants, the highly reactive nitrilium intermediate formed during the Ugi reaction can be trapped intramolecularly to construct diverse heterocyclic frameworks. mdpi.com While direct synthesis of this compound via an interrupted Ugi reaction is not explicitly detailed in the provided context, the principles of this methodology are applicable to the synthesis of the broader class of nitrogen-containing heterocycles, including indole and dihydroindole derivatives. nih.govresearchgate.net

The versatility of MCRs, particularly isocyanide-based MCRs, provides a platform for generating libraries of structurally diverse heterocyclic compounds. mdpi.comarkat-usa.org The indole nucleus itself can participate in various MCRs, highlighting its utility as a building block in combinatorial chemistry. nih.govacs.orgresearchgate.net

Reduction-Based Syntheses of 2,3-Dihydroindole Derivatives

Reduction of the indole ring is a common and effective strategy for the synthesis of 2,3-dihydroindole derivatives. google.comacs.org This approach can be tailored to achieve selectivity and is compatible with a range of functional groups.

Selective Reduction of Indole or Functionalized Indole Precursors

The direct reduction of indoles to their corresponding dihydroindoles (indolines) can be challenging but has been achieved using various reducing agents. google.com A notable method involves the use of borane (B79455) reagents in the presence of trifluoroacetic acid, which allows for the selective reduction of the pyrrole (B145914) ring of the indole nucleus. google.com This method is particularly effective for indoles that can form an indolenium ion in the acidic medium. google.com Other reduction methods summarized in chemical reviews include metal-acid combinations, catalytic hydrogenation, and the use of metal hydrides and borohydrides. google.com

Chemoselective Reduction of Polyfunctional 2-Oxindoles and Related Intermediates

An alternative and versatile route to 2,3-dihydroindoles involves the reduction of 2-oxindoles. nih.gov This strategy is particularly useful for synthesizing highly functionalized dihydroindoles that may not be readily accessible through direct indole reduction. nih.gov The synthesis often begins with the construction of a polyfunctional 2-oxindole, which can then be selectively reduced. nih.gov For example, a synthetic strategy has been developed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles, showcasing the possibility of chemoselective reduction of a nitrile group in the presence of an amide. nih.gov The reduction of 2-nitrophenylacetic acids promoted by samarium(II) iodide (SmI2) also provides a mild, neutral condition for synthesizing oxindoles, which can serve as precursors to dihydroindoles. researchgate.net

Application of Boron Hydrides and Other Reductive Agents in Dihydroindole Synthesis

Boron hydrides are particularly effective reagents for the reduction of both indoles and 2-oxindoles. google.comnih.gov The choice of boron hydride and reaction conditions can influence the selectivity of the reduction. For instance, various boron hydrides have been used for the reduction of functional groups in 2-oxindole and 2-chloroindole molecules. nih.gov One specific example is the synthesis of methyl-2,3-dihydro-1-methylindole-carboxylate from methyl-1-methylindole-carboxylate using sodium borohydride (B1222165) in trifluoroacetic acid. prepchem.com It is important to note that under certain conditions, functional groups like a tert-butoxycarbonyl (Boc) group can also be reduced to a methyl group. nih.gov

| Precursor | Reducing Agent/Conditions | Product |

|---|---|---|

| Indole | Borane reagent, Trifluoroacetic acid | 2,3-Dihydroindole |

| Polyfunctional 2-Oxindole | Boron hydrides | Functionalized 2,3-Dihydroindole |

| Methyl-1-methylindole-carboxylate | Sodium borohydride, Trifluoroacetic acid | Methyl-2,3-dihydro-1-methylindole-carboxylate |

Derivatization from Pre-formed Dihydroindole Scaffolds

Once the 2,3-dihydroindole core is established, further functionalization can be achieved through various chemical transformations.

Strategies for Alkylation and Acylation at the N1-Position of the Dihydroindole Nucleus

The nitrogen atom at the N1-position of the dihydroindole nucleus is a common site for alkylation and acylation, allowing for the introduction of diverse substituents. A general method for N-alkylation involves treating the dihydroindole with a base, such as sodium hydride, to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide. For instance, methyl 1-methylindoline-6-carboxylate can be synthesized by reacting methyl indoline-6-carboxylate with sodium hydride and then iodomethane. chemicalbook.com Similarly, N-Boc protected 2-oxindoles can be alkylated at the N1-position. nih.gov Palladium-catalyzed asymmetric allenylic alkylation has also been reported as a method for the direct functionalization of 1H-indoles, which can be controlled to achieve N1-regioselectivity. researchgate.netnih.gov

| Starting Material | Reagents | Product |

|---|---|---|

| Methyl indoline-6-carboxylate | 1. Sodium hydride 2. Iodomethane | Methyl 1-methylindoline-6-carboxylate |

| N-Boc-3-(cyanomethyl)-2-oxindole | 1. Sodium hydride 2. Ethyl bromide | tert-Butyl 3-(1-cyanoethyl)-2-oxo-2,3-dihydro-1H-indole-1-carboxylate |

| 1H-Indole | Pd-catalyst, P-chiral BIBOP-type ligands, Cs2CO3 | N1-Alkylated indole |

Functional Group Interconversions on Existing Dihydroindole-1-carboxylates

The synthesis of diverse dihydroindole analogs can be efficiently achieved through the chemical modification of a pre-existing dihydroindole-1-carboxylate core, such as this compound. These functional group interconversions allow for the late-stage introduction of various substituents, providing access to a wide range of compounds with potentially novel properties. The reactivity of the dihydroindole-1-carboxylate scaffold can be targeted at three main regions: the aromatic ring, the pyrroline (B1223166) ring, and the carbamate functionality.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom, which is somewhat attenuated by the electron-withdrawing carbamate group. The directing effect of the N-alkoxycarbonyl group generally favors substitution at the C5 and C7 positions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. For instance, the nitration of N-protected indoles, a related class of compounds, has been shown to be regioselective, and similar reactivity can be expected for dihydroindoles. nih.govresearchgate.net

Halogenation: Halogen atoms such as bromine and chlorine can be introduced onto the aromatic ring using appropriate halogenating agents. Green halogenation methods using systems like oxone-halide offer environmentally benign alternatives to traditional reagents. wikipedia.org The regioselectivity of halogenation can be influenced by the protecting group on the nitrogen. mdpi.com

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reaction can be employed to introduce acyl and alkyl groups. The acylation of N-acyl indoles has been reported, suggesting that the dihydroindole core would be amenable to similar transformations. nih.govmdpi.comsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings and is applicable to indole derivatives. wikipedia.orgsid.irorgchemres.orgorganic-chemistry.orgyoutube.com

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. N-protected indolines can be regioselectively lithiated at the C7 position, and the resulting organolithium species can react with various electrophiles to introduce a range of substituents. researchgate.net

Modification of the Pyrroline Ring:

The C2 and C3 positions of the pyrroline ring are also sites for potential functionalization.

Oxidation: The C2-C3 bond of indoles can be activated through oxidation, leading to the formation of various oxygen-containing indoline derivatives. nih.gov While the dihydroindole already possesses a saturated C2-C3 bond, oxidation at these positions can lead to the introduction of hydroxyl or carbonyl groups.

Alkylation: The C3 position of indolines can be alkylated under certain conditions. For example, iridium-catalyzed dehydrogenation followed by reaction with alcohols can lead to C3-alkylated indolines. organic-chemistry.org

Cycloaddition Reactions: The double bond in the indole precursor to dihydroindoles can participate in cycloaddition reactions. While the dihydroindole itself lacks this double bond, derivatization to reintroduce unsaturation could open pathways for cycloaddition chemistry. youtube.comrsc.org

Transformations of the Carbamate Group:

The methyl carbamate functionality itself can be modified to generate further analogs.

Hydrolysis and Decarboxylation: The carbamate group can be removed by hydrolysis under acidic or basic conditions to yield the parent 2,3-dihydro-1H-indole.

Reduction: The carbamate group can be reduced to an N-methyl group using reducing agents like lithium aluminum hydride (LiAlH4). youtube.comacs.orgacs.org

Transesterification and Amidation: The methyl ester of the carbamate can potentially undergo transesterification with other alcohols to yield different carbamate esters. Reaction with amines could lead to the formation of urea (B33335) derivatives.

Principles and Practices of Green Chemistry in Dihydroindole Synthetic Routes

The application of green chemistry principles to the synthesis of dihydroindoles, including this compound, is crucial for developing sustainable and environmentally responsible chemical processes. nih.gov Green chemistry aims to minimize the environmental impact of chemical production by focusing on aspects such as atom economy, waste reduction, use of safer solvents and reagents, and energy efficiency. mdpi.com

Key green chemistry metrics used to evaluate the sustainability of a synthetic route include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. google.com A higher atom economy indicates a more efficient and less wasteful process.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. mdpi.comrsc.org A lower E-factor signifies a greener process.

Several green strategies have been applied to the synthesis of indoles and dihydroindoles:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. nih.govnih.govlivescience.iorsc.org The catalytic hydrogenation of unprotected indoles has been successfully demonstrated in water. nih.gov

Catalysis: The use of catalysts, including heterogeneous, homogeneous, and biocatalysts, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and they can be used in smaller quantities and potentially be recycled. nih.govnih.govresearchgate.netresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: While not yet widely implemented for dihydroindole synthesis, the use of starting materials derived from renewable resources is a key aspect of green chemistry.

The following interactive data table provides a comparative analysis of different synthetic approaches to indoles and related compounds, highlighting key green chemistry metrics.

| Synthetic Method | Key Green Features | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Reference |

|---|---|---|---|---|---|

| Classical Fischer Indole Synthesis | Well-established but often uses strong acids and high temperatures. | Variable, often moderate | High (typically >10) | High | researchgate.net |

| Catalytic Hydrogenation of Indoles in Water | Use of water as a green solvent, heterogeneous catalyst (Pt/C). | High (~98%) | Low | Significantly reduced compared to classical methods | nih.gov |

| Microwave-Assisted Palladium-Catalyzed Cyclization | Reduced reaction times and energy consumption. | Moderate to high | Moderate | Moderate | mdpi.com |

| Biocatalytic Synthesis of Indoles from Indolines | Mild reaction conditions, high selectivity, use of enzymes. | High | Low | Potentially very low | researchgate.net |

| Multicomponent Synthesis in Ethanol | High atom economy, use of a green solvent (ethanol), no metal catalyst. | High | Low | Low | prepchem.com |

Advanced Reaction Mechanisms and Transformation Pathways

Electrophilic and Nucleophilic Reactivity of the Dihydroindole System

The reactivity of the methyl 2,3-dihydro-1H-indole-1-carboxylate system is characterized by the distinct properties of its saturated heterocyclic and aromatic portions. The N-carboxylate group plays a pivotal role in modulating the electron density and, consequently, the reactivity of both rings.

Reactivity Profiles at the Saturated C2 and C3 Positions of the Pyrrolidine (B122466) Ring

The C2 and C3 positions of the dihydroindole ring are sp³-hybridized and exhibit reactivity typical of saturated heterocycles, but influenced by the adjacent nitrogen and aromatic ring. The N-acyl group reduces the nucleophilicity of the nitrogen atom, which in turn affects the adjacent C2 position.

Functionalization at the C2 position can be achieved through deprotonation using a strong base, such as organolithium reagents, followed by quenching with an electrophile. This strategy exploits the acidity of the proton at C2, which is enhanced by the adjacent nitrogen atom. This approach has been used for the C2-allylation and arylation of related N-protected indoline (B122111) systems. researchgate.netbeilstein-journals.org For instance, the lithiation of the C2 position allows for the introduction of various substituents. researchgate.net

Oxidative functionalization is another key transformation. The C2-C3 bond of the parent indole (B1671886) system is the primary site of oxidative activation, which is a common strategy for synthesizing more complex indoline structures. researchgate.netrsc.org In the pre-formed dihydroindole, these positions can be susceptible to oxidation, potentially leading to the formation of oxindoles or rearomatization to the indole scaffold, a process observed in the metabolism of certain indoline-containing drugs. nih.govnih.gov For example, copper-catalyzed reactions have been shown to selectively oxidize C2-alkyl substituted indoles, highlighting the reactivity of this position. nih.gov

Reactivity and Substitution Patterns on the Fused Aromatic Ring

The fused aromatic ring of this compound undergoes electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgwikipedia.org The regioselectivity of these substitutions is governed by the combined directing effects of the N-acyl group and the saturated pyrrolidine ring.

The N-acyl group is an electron-withdrawing group and generally acts as a deactivator for electrophilic aromatic substitution. It directs incoming electrophiles primarily to the para position (C5) and to a lesser extent, the meta position relative to the nitrogen atom's point of attachment. However, the nitrogen atom itself, through resonance, can donate its lone pair of electrons to the aromatic ring, which is an activating, ortho, para-directing effect. In an N-acylated indoline, the delocalization of the nitrogen lone pair into the carbonyl group reduces its ability to activate the aromatic ring. The net effect is that the N-acylindoline system is less reactive towards electrophiles than aniline (B41778) but can still undergo substitution under appropriate conditions.

The alkyl portion of the dihydroindole ring fused to the benzene (B151609) ring acts as a weak activating group. The combination of these effects typically results in electrophilic attack at the C5 position, which is para to the nitrogen.

Examples of Electrophilic Aromatic Substitution:

Nitration: The nitration of N-protected indoles and indolines is a well-established method for introducing a nitro group onto the aromatic ring. Using nitrating agents like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures, N-protected indoles can be selectively nitrated at the C3 position if available, or on the benzene ring for dihydroindoles. researchgate.net For N-acyl indolines, nitration is expected to occur predominantly at the C5-position. Studies on the nitration of various N-protected indoles have demonstrated the feasibility of this transformation. researchgate.netnih.gov

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orgsigmaaldrich.comorganic-chemistry.org For N-acylated indolines, the deactivating nature of the N-acyl group makes Friedel-Crafts reactions more challenging than for activated systems, often requiring stronger conditions. The substitution is expected to favor the C5 position.

Mechanisms of N-Functionalization and De-functionalization

Formation and Cleavage of the N-Carboxylate Linkage

Formation: The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indole (indoline) with methyl chloroformate in the presence of a base. The mechanism follows a standard nucleophilic acyl substitution pathway. The nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The base, such as triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Cleavage: The N-carboxylate linkage is a carbamate (B1207046), which is stable under many conditions but can be cleaved when required. The deprotection (cleavage) of the N-methoxycarbonyl group can be achieved under several conditions, most commonly through hydrolysis.

Alkaline Hydrolysis: This is a common method for cleaving carbamate protecting groups. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. researchgate.net This forms a tetrahedral intermediate. The intermediate then collapses, breaking the N-C bond to release the deprotected indoline and a carbonate species, which subsequently decomposes. This process is effectively the reverse of the formation reaction and is often carried out by heating with a strong base like sodium hydroxide or potassium hydroxide in an alcoholic or aqueous solvent. researchgate.net

Stereochemical Aspects of Dihydroindole Transformations

The C2 and C3 positions of the dihydroindole ring can be stereocenters, making stereochemistry a critical aspect of its synthesis and reactivity. Chiral 2,3-disubstituted indolines are significant structural motifs in numerous natural products and pharmaceuticals. rsc.orgacs.org

Enantioselective and Diastereoselective Synthesis of Substituted 2,3-Dihydro-1H-indoles

Developing synthetic methods that control the stereochemistry at the C2 and C3 positions is a major focus of modern organic chemistry. A variety of catalytic asymmetric strategies have been developed to produce enantioenriched 2,3-disubstituted indolines.

One prominent strategy is the organocatalytic intramolecular Michael addition. rsc.orgrsc.org In this approach, a precursor molecule is designed to undergo a cyclization reaction catalyzed by a chiral amine, often derived from cinchona alkaloids. This method can produce either cis- or trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities, depending on the substrate structure. rsc.orgrsc.org For example, the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones yields cis-indolines, while substrates with an alkyl group instead of an aryl group on the enone afford trans-products. rsc.orgrsc.org

Another powerful method involves the use of chiral ligands in metal-catalyzed reactions or as part of chiral reagents. For instance, the use of (-)-sparteine (B7772259) as a chiral ligand can mediate the electrophilic substitution of an N-protected aniline derivative, which is then followed by an intramolecular nucleophilic substitution to form highly enantioenriched trans-2,3-disubstituted indolines. nih.gov

The following tables summarize key findings from selected studies on the asymmetric synthesis of 2,3-disubstituted indolines, demonstrating the high levels of stereocontrol achievable.

| Substrate (Aryl Group on Enone) | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl | Cinchona Alkaloid Derivative | 95 | 2.7:1 | 99 |

| 4-Chlorophenyl | Cinchona Alkaloid Derivative | 98 | 1.5:1 | 99 |

| 2-Naphthyl | Cinchona Alkaloid Derivative | 98 | 1.5:1 | 99 |

| Substrate (Alkyl Group on Enone) | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl | Cinchona Alkaloid Derivative | 95 | >20:1 | 99 |

| Ethyl | Cinchona Alkaloid Derivative | 92 | >20:1 | 99 |

| Isopropyl | Cinchona Alkaloid Derivative | 90 | >20:1 | 98 |

| Aldehyde Electrophile | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Benzaldehyde | 75 | 98:2 |

| 4-Methoxybenzaldehyde | 72 | 98:2 |

| 2-Naphthaldehyde | 74 | 98:2 |

Influence of Catalyst Systems and Ligand Design on Stereochemical Outcomes

The stereochemical outcome of reactions involving the dihydroindole scaffold is profoundly influenced by the catalyst system employed. Chiral dirhodium(II) paddlewheel complexes, in particular, are renowned for their ability to catalyze a wide range of transformations with high levels of chemo-, regio-, and stereoselectivity. researchgate.net These catalysts create a specific chiral environment around the active site, dictating the facial selectivity of substrate approach and influencing the formation of one enantiomer over another.

Table 1: Examples of Chiral Catalyst Systems and Their Impact

| Catalyst Type | Ligand Class | Key Feature | Influence on Stereochemistry |

|---|---|---|---|

| Dirhodium(II) Complexes | Chiral Carboxamidates/Carboxylates | Defined chiral pocket around the active metal center | High enantiocontrol in carbene/nitrene transfer reactions |

Asymmetric Approaches and Application of Chiral Auxiliaries in Dihydroindole Synthesis

Chiral auxiliaries represent a powerful strategy in asymmetric synthesis, allowing for the control of stereochemistry in a predictable manner. wikipedia.org An auxiliary is a chiral group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.org This approach has been widely applied in the synthesis of numerous biologically active compounds. nih.gov

For the synthesis of chiral dihydroindoles, various auxiliaries can be employed. Evans' oxazolidinone auxiliaries, for example, are effective in directing asymmetric alkylation and aldol (B89426) reactions. wikipedia.org When attached to the dihydroindole nitrogen or a side chain, the bulky auxiliary can effectively block one face of the molecule, forcing an incoming reagent to attack from the opposite side. Similarly, auxiliaries like SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) can be used to form chiral hydrazones, which then direct the stereoselective alkylation at the α-carbon. researchgate.net Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also gained popularity due to their excellent effectiveness in asymmetric aldol and Michael reactions. scielo.org.mx

A key advantage of this methodology is that a single achiral starting material can be used to generate either enantiomer of the final product simply by choosing the corresponding enantiomer of the chiral auxiliary.

Regioselectivity in Dihydroindole Reactions

Controlling the position of functionalization on the dihydroindole scaffold is a significant challenge due to the multiple potentially reactive sites on both the benzene and pyrroline (B1223166) rings. The study of regioselectivity aims to understand and control these outcomes.

Site-Selective Functionalization of the Dihydroindole Scaffold

The inherent reactivity of the indole nucleus typically favors functionalization at the C2 and C3 positions of the pyrrole (B145914) ring. rsc.org However, modern synthetic methods have enabled the selective functionalization of nearly every position on the scaffold through catalyst and directing-group control.

Transition metal catalysis is a powerful tool for achieving site selectivity. For instance, catalyst-controlled C-H functionalization of 3-carboxamide indoles can lead to divergent outcomes. nih.govresearchgate.net The use of an Ir(III)/Ag(I) catalyst system can promote selective functionalization at the C2 position. nih.govresearchgate.net In contrast, switching to a Rh(I)/Ag(I) co-catalyst can induce a 1,2-acyl translocation of the carboxamide directing group, resulting in exclusive functionalization at the C3 position. nih.govresearchgate.net This demonstrates that site selectivity can be finely tuned by the choice of metal catalyst. nih.govresearchgate.net

Furthermore, functionalization of the benzene ring at positions C4, C5, C6, and C7, which is often more challenging, can be achieved. rsc.org Remote C6-selective C-H functionalization of 2,3-disubstituted indoles has been accomplished using a chiral phosphoric acid catalyst, which engages the indole N-H bond to direct the reaction. nih.gov Brønsted acid catalysis has also been used to achieve C6 functionalization. rsc.org

Table 2: Catalyst-Controlled Site-Selective Functionalization of Indole Scaffolds

| Catalyst System | Directing Group | Target Position | Reference |

|---|---|---|---|

| Ir(III)/Ag(I) | 3-Carboxamide | C2 | nih.govresearchgate.net |

| Rh(I)/Ag(I) | 3-Carboxamide | C3 (via translocation) | nih.govresearchgate.net |

| Chiral Phosphoric Acid (CPA) | N-H | C6 | nih.gov |

Control and Tuning of Regiodivergence in Gold-Catalyzed Reaction Pathways with Indoles

Gold catalysis has emerged as a potent method for activating alkynes toward nucleophilic attack by indoles. acs.org A significant challenge in this area has been controlling the selectivity of the reaction. Often, the initial vinyl indole product undergoes a rapid subsequent reaction with a second indole molecule to form symmetrical bis(indolyl)methanes (BIMs). researchgate.net

Recent research has demonstrated that the selectivity of the gold-catalyzed reaction can be fully switched to favor the isolation of the vinylindole products. nih.govfigshare.com This control allows for the synthesis of unsymmetrical BIMs, which are otherwise difficult to access. researchgate.net This tuning of regiodivergence is achieved by modulating the reaction conditions and the electronic properties of the substrates. A mechanistic study revealed that the gold catalyst has a greater affinity for the indole than the alkyne, a key insight that helps explain differences between intra- and intermolecular variants of the reaction. acs.org By using carbonyl-functionalized alkynes, the reaction can be stopped after the addition of a single indole, as the addition of a second indole is both kinetically and thermodynamically less favorable. acs.org

Furthermore, gold(I) catalysis can be used in regioselective annulation reactions to construct sulfenylated pyrroles and indoles from alkynyl thioethers, demonstrating precise control over the formation of the heterocyclic core. acs.org

Elucidation of Steric and Electronic Effects Governing Regioselectivity

The regiochemical outcome of reactions on the dihydroindole scaffold is ultimately governed by a combination of steric and electronic effects. researchgate.net Steric effects arise from the physical bulk of substituents on the reacting molecules. A large protecting group on the indole nitrogen, for example, can hinder attack at the adjacent C7 position, favoring functionalization at other, more accessible sites. researchgate.net

Electronic effects relate to the distribution of electron density within the molecule. The pyrrole ring of an indole is electron-rich and thus highly nucleophilic, particularly at the C3 position. However, the electronic nature of substituents can significantly alter this reactivity. An electron-withdrawing protecting group on the indole nitrogen, such as a carboxylate, decreases the nucleophilicity of the C3 position. nih.gov This deactivation can favor electrophilic attack at the benzene ring or alter the regioselectivity of intramolecular cyclizations. nih.gov In the Fischer indole synthesis, for instance, an electron-withdrawing substituent was shown to destabilize the transition state that would lead to an unobserved regioisomer, thereby ensuring the formation of the desired product. semanticscholar.org Computational studies, such as Density Functional Theory (DFT) calculations, are often used to separate and quantify the contributions of steric and electronic factors, providing a deeper understanding of what controls selectivity. mdpi.com

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of methyl 2,3-dihydro-1H-indole-1-carboxylate, offering detailed insight into the chemical environment of each proton and carbon atom.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies the various carbon environments (C, CH, CH₂, CH₃).

For this compound, the expected ¹H NMR signals include a singlet for the methyl ester protons, two triplets corresponding to the aliphatic protons at the C2 and C3 positions of the indoline (B122111) ring, and multiplets for the four protons on the aromatic ring. The ¹³C NMR spectrum would correspondingly show signals for the methyl carbon, the two aliphatic carbons, the four aromatic carbons, the two aromatic quaternary carbons, and the carbonyl carbon of the ester group.

Table 1: Expected ¹H NMR Chemical Shift and Multiplicity Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Coupling Constant (J, Hz) (Expected) |

|---|---|---|---|

| H-2 | ~4.1 | Triplet | ~8.5 |

| H-3 | ~3.1 | Triplet | ~8.5 |

| H-4, H-5, H-6 | ~7.0 - 7.3 | Multiplet | - |

| H-7 | ~7.9 - 8.1 | Doublet | ~7.8 |

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) (Expected) |

|---|---|

| C-2 | ~48 |

| C-3 | ~28 |

| C-3a | ~129 |

| C-4 | ~124 |

| C-5 | ~127 |

| C-6 | ~122 |

| C-7 | ~116 |

| C-7a | ~142 |

| -C=O | ~154 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. acs.org

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the signals at ~4.1 ppm and ~3.1 ppm would confirm the connectivity of the C2 and C3 protons. Correlations among the aromatic protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of the carbon signals for C2, C3, the aromatic CH groups, and the methyl group based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. Key expected correlations include:

From the methyl protons (-OCH₃) to the carbonyl carbon (-C=O).

From the H-2 protons to the C-3, C-7a, and carbonyl carbons.

From the H-7 proton to the C-5 and C-7a carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, simplifying the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for this rigid core structure, it can confirm through-space relationships within the molecule.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes. rsc.org In N-acyl indolines like this compound, rotation around the N-C(O) bond can be restricted due to its partial double bond character. rsc.org At room temperature, this rotation might be fast on the NMR timescale, resulting in sharp, averaged signals. However, upon cooling, the rotation can slow down, potentially leading to the observation of distinct sets of signals for different conformers (rotamers). mdpi.comrsc.org Such studies allow for the determination of the energy barrier to rotation and the relative populations of the conformers present in solution. nih.gov

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the compound's elemental composition. For this compound (C₁₀H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the molecular formula. acs.org

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the compound in complex mixtures, such as reaction monitoring or metabolomic studies. nih.gov Tandem mass spectrometry (MS/MS) can be used to further characterize the molecule. In an MS/MS experiment, the molecular ion is selected and fragmented, and the resulting fragment ions provide detailed structural information that can be used for identification and quantification in complex biological or environmental samples. nih.govunimi.it This is particularly useful for analyzing derivatized products of this compound or for distinguishing it from its isomers.

Elemental Analysis for Empirical Formula Validation

To fulfill the request with the required level of scientific rigor and detail, including data tables, access to proprietary research data or a dedicated laboratory analysis of the compound itself would be necessary.

Density Functional Theory (DFT) Calculations

No specific studies using Density Functional Theory calculations for this compound were found in the available literature. Therefore, no data can be presented for the following subsections.

Detailed information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles resulting from DFT calculations, is not available.

There are no published computational predictions of spectroscopic parameters for this compound.

Specific values for HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported.

MEP maps and analysis predicting the reactive sites of this molecule are not available in the literature.

No data on the computationally derived thermochemical properties or reaction energetics for this compound could be located.

Elucidation of Quantum Chemical Parameters and Reactivity Indices

A detailed analysis of quantum chemical parameters and reactivity indices for this compound is not present in the reviewed scientific literature.

Time-Dependent DFT (TDDFT) for Analysis of Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method utilized to investigate the electronic excited states of molecules. This approach is instrumental in understanding the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound by calculating the energies of electronic transitions and their corresponding oscillator strengths. While specific TDDFT studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be thoroughly understood by examining computational studies on structurally related indole (B1671886) and indoline derivatives.

TDDFT calculations typically follow a geometry optimization of the molecule's ground state using Density Functional Theory (DFT). Subsequently, the TDDFT method is employed to compute the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. The calculated excitation energies and oscillator strengths can then be used to simulate a theoretical UV-Vis spectrum.

For molecules within the indoline family, electronic transitions are often characterized by the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently involved in the lowest energy electronic transition. The nature of these transitions, such as π → π* or n → π*, can be elucidated by analyzing the molecular orbitals involved.

In studies of various indoline dyes, TDDFT has been successfully used to predict their absorption spectra. These analyses reveal that the primary electronic transitions are often of the HOMO → LUMO type. The specific energies of these transitions are influenced by the substituents on the indoline core. For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima.

The simulated spectra and electronic transition data for a representative indoline derivative, based on typical findings for this class of compounds, are presented below. These data illustrate the kind of information that a TDDFT analysis of this compound would yield.

Table 1: Representative TDDFT Calculated Electronic Transitions for a Substituted Indoline

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | 4.35 | 285 | 0.025 | HOMO -> LUMO (85%) | π → π |

| S2 | 4.88 | 254 | 0.150 | HOMO-1 -> LUMO (70%) | π → π |

| S3 | 5.25 | 236 | 0.320 | HOMO -> LUMO+1 (65%) | π → π |

| S4 | 5.63 | 220 | 0.090 | HOMO-2 -> LUMO (55%) | π → π |

This table is a representation of typical data obtained from TDDFT calculations on indoline derivatives and is intended for illustrative purposes.

The data in the table showcases several key aspects of electronic transitions. The excitation energy represents the energy difference between the ground and excited states. The wavelength corresponds to the position of the absorption maximum in the UV-Vis spectrum. The oscillator strength is a measure of the intensity of the transition; higher values indicate a more probable, and thus more intense, absorption band. The major contribution specifies the primary molecular orbitals involved in the transition, and the transition character describes the nature of the electron excitation.

Computational studies on indole derivatives have also highlighted the sensitivity of the electronic transitions to the molecular geometry and the surrounding solvent environment. Therefore, TDDFT calculations are often performed in conjunction with solvent models to provide a more accurate prediction of the experimental UV-Vis spectrum.

Compound Register

Applications As Synthetic Intermediates and Precursors

Role in the Construction of Complex Heterocyclic Systems

The stable yet reactive nature of the dihydroindole core makes it an ideal starting point for synthesizing a variety of more elaborate heterocyclic structures. The carbamate (B1207046) group offers stability and influences the reactivity of the entire molecule, guiding further chemical transformations.

Building Block Utility for Diverse Indole (B1671886) and Dihydroindole Derivatives

The 2,3-dihydroindole framework is a foundational element for the synthesis of a broad spectrum of indole and indoline (B122111) derivatives. These compounds are of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. The dihydroindole structure can be chemically manipulated in several ways: the nitrogen atom can be alkylated or acylated, the aromatic ring can undergo electrophilic substitution, and the heterocyclic ring can be opened or rearranged.

For instance, a common transformation is the N-alkylation of the indoline nitrogen. In a related example, methyl indoline-6-carboxylate has been successfully converted to methyl 1-methylindoline-6-carboxylate using sodium hydride and methyl iodide, demonstrating a straightforward method for introducing substituents at the N-1 position. chemicalbook.com Furthermore, synthetic strategies have been developed to produce new 2,3-dihydroindole derivatives from corresponding polyfunctional 2-oxindoles, highlighting the utility of the core structure in generating libraries of related compounds. nih.gov The dihydroindole ring can also serve as a precursor to the fully aromatic indole system through oxidation, a common step in many synthetic pathways. nih.gov

Precursors for the Synthesis of Melatonin (B1676174) Analogs and Compounds with Neuroprotective Properties

2,3-dihydroindoles are recognized as promising scaffolds for creating novel compounds with potential neuroprotective and antioxidant properties. nih.gov A significant application in this area is the synthesis of analogs of the neurohormone melatonin. By modifying the core indole structure of melatonin to a dihydroindole, chemists can explore new structure-activity relationships and potentially develop ligands with improved selectivity for melatonin receptors (MT1 and MT2). nih.gov

A synthetic strategy has been proposed to access new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles, with the explicit goal of creating new analogs of melatonin and other compounds with neuroprotective characteristics. nih.gov This approach underscores the value of the dihydroindole core as a key intermediate in the development of potential therapeutics for neurological disorders.

Participation in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrano[3,4-b]indol-1(9H)-ones)

The indole scaffold is a critical component in the synthesis of complex, fused heterocyclic systems, which often possess significant biological activity. One such system is the pyrano[3,4-b]indol-1(9H)-one core, found in compounds investigated for various therapeutic properties, including as antiviral and anticancer agents. nih.govnih.gov

While the direct synthesis of pyrano[3,4-b]indol-1(9H)-ones from methyl 2,3-dihydro-1H-indole-1-carboxylate is not prominently documented, the synthesis of this fused system typically relies on indole-based precursors. For example, a highly regioselective synthesis of this scaffold has been achieved through the gold(III) chloride-catalyzed cycloisomerization of 3-ethynyl-indole-2-carboxylic acid. nih.gov Another modern approach involves a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org These methods highlight the importance of the indole nucleus in forming the pyrano[3,4-b]indol-1(9H)-one structure. A synthetic route starting from a dihydroindole would likely involve an initial oxidation step to form the corresponding indole prior to the cyclization reactions that form the fused pyranone ring.

Strategies for Further Functionalization and Derivatization

The dihydroindole core is amenable to various chemical modifications, allowing for the systematic alteration of its properties. These functionalization strategies are key to developing new compounds with tailored biological activities and exploring chemical space.

Introduction of Diverse Substituents onto the Dihydroindole Core for Enhanced Molecular Complexity

To enhance molecular complexity and fine-tune biological activity, diverse substituents can be strategically introduced onto the dihydroindole scaffold. The aromatic ring of the dihydroindole is the most common site for functionalization, typically through electrophilic aromatic substitution reactions. This allows for the installation of a wide range of functional groups that can alter the electronic properties, solubility, and steric profile of the molecule.

The table below summarizes common substitution patterns and the types of functional groups that can be introduced onto the dihydroindole core, thereby increasing its molecular complexity.

| Position of Substitution | Type of Reaction | Example Substituents | Potential Impact |

| N-1 | Alkylation, Acylation | Methyl, Ethyl, Acetyl, Boc | Modifies steric bulk and electronic properties near the nitrogen atom. |

| C-5 | Electrophilic Aromatic Substitution | -CH₃, -OCH₃, -Br, -NO₂ | Alters electronic density of the aromatic ring, influences binding interactions. |

| C-6 | Electrophilic Aromatic Substitution | -NH₂, -NO₂ | Introduces hydrogen bond donors/acceptors, significantly changes polarity. |

| C-7 | Directed Ortho Metalation | Halogens, Carboxyl groups | Allows for regioselective functionalization adjacent to the nitrogen atom. |

These modifications are crucial in medicinal chemistry for optimizing lead compounds. For example, in the development of melatonin receptor antagonists, various substituents on the indoline moiety were explored to probe the receptor's binding pocket.

Utilization in Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk The goal of DOS is not to synthesize a single target molecule but to efficiently generate a wide range of different molecular scaffolds from a common starting material. beilstein-journals.org

The this compound scaffold is a potentially excellent starting point for DOS campaigns due to its inherent structural features. It possesses multiple sites for diversification:

The Aromatic Ring: Can be functionalized at several positions.

The Nitrogen Atom: Can be deprotected and reacted with various electrophiles.

The Carbons of the Pyrrole (B145914) Ring (C2, C3): Can be functionalized, for instance, through reactions at the C3 position adjacent to the nitrogen.

A hypothetical DOS approach could involve a series of branching reaction pathways where the dihydroindole core is elaborated with different building blocks and reaction conditions to produce a collection of compounds with high skeletal diversity. beilstein-journals.org While specific, large-scale DOS libraries originating from this compound are not extensively reported, the principles of DOS are well-aligned with the synthetic potential of this versatile scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 2,3-dihydro-1H-indole-1-carboxylate in laboratory settings?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and safety protocols P264+P280+P305+P351+P338+P337+P313, which include wearing gloves/eye protection, washing exposed skin, and using respiratory protection. Waste must be segregated and disposed of via certified biohazard waste services to prevent environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?

- Methodological Answer : A validated approach involves the reduction of 1H-indole-2,3-dicarboxylates using catalytic hydrogenation or selective reducing agents. For example, alkylation of arylhydrazines with acetylene dicarboxylates yields intermediates that can be functionalized in three steps to produce 2,3-disubstituted indoles .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze proton and carbon shifts to confirm the indole backbone and ester group.

- X-ray crystallography : Resolve crystal structures (e.g., orthorhombic space group Pbcm) to validate stereochemistry and bond angles .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl or halogen substituents) affect the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents at the indole nitrogen or carboxylate positions via palladium-catalyzed cross-coupling or nucleophilic substitution. Compare bioactivity using in vitro assays (e.g., enzyme inhibition or cytotoxicity). For example, methyl 4-hydroxy derivatives show altered solubility and binding affinity due to hydrogen-bonding interactions .

Q. What analytical strategies resolve contradictions in purity data for this compound batches?

- Methodological Answer : Combine HPLC (≥98% purity threshold) with mass spectrometry to detect trace impurities. For enantiomerically pure samples (e.g., (2S)-configured derivatives), chiral column chromatography or circular dichroism (CD) spectroscopy is essential .

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key steps like cyclization or esterification. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For example, tert-butyl 5-amino derivatives require strict control of reaction temperature and solvent polarity to minimize racemization .

Q. What are the challenges in scaling up this compound synthesis while maintaining yield and selectivity?

- Methodological Answer : Address solvent compatibility and exothermic reactions during scale-up. Use flow chemistry for controlled mixing and heat dissipation. For example, manganese dioxide-mediated one-pot syntheses require precise stoichiometry to avoid over-oxidation byproducts .

Q. How do computational methods aid in predicting the reactivity of this compound in complex reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.